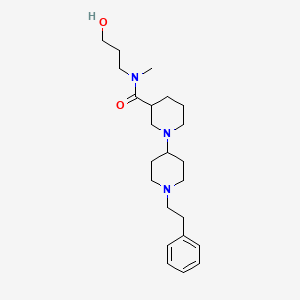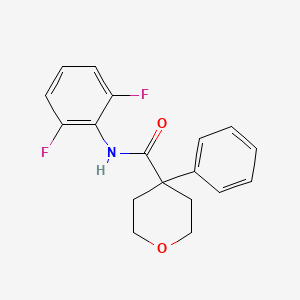![molecular formula C19H12Cl2N2O3 B5441189 (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B5441189.png)
(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylidene group, dichloro substituents, and an imidazolidine-2,4-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the imidazolidine-2,4-dione with a benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Substitution with dichloro and prop-2-yn-1-yloxy groups: The final step includes the substitution reactions to introduce the dichloro and prop-2-yn-1-yloxy groups onto the benzylidene ring. This can be achieved using chlorinating agents and propargyl alcohol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-methylimidazolidine-2,4-dione
- (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-ethylimidazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione lies in its specific substitution pattern and the presence of the prop-2-yn-1-yloxy group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O3/c1-2-8-26-17-14(20)9-12(10-15(17)21)11-16-18(24)23(19(25)22-16)13-6-4-3-5-7-13/h1,3-7,9-11H,8H2,(H,22,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGAUNUBBNXBKB-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5441110.png)
![N'-benzyl-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylsulfamide](/img/structure/B5441114.png)
![(4aS*,8aR*)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5441120.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5441134.png)
![methyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5441138.png)
![2-tert-butyl-6-[(2-methoxyethoxy)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5441142.png)

![3-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5441162.png)
![N-(3-methylbenzyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5441170.png)
![1-{5-[2-hydroxy-3-(4-morpholinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B5441172.png)
![(4Z)-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B5441184.png)
![2-[1-(3-methoxybenzyl)-4-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2-piperazinyl]ethanol](/img/structure/B5441197.png)

![1-(4-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5441203.png)
